molecular formula C9H7ClO3 B14324126 Benzoic acid, 4-chloro-, 2-oxoethyl ester CAS No. 108636-58-4

Benzoic acid, 4-chloro-, 2-oxoethyl ester

Cat. No.: B14324126
CAS No.: 108636-58-4
M. Wt: 198.60 g/mol
InChI Key: LSERZXQDUUGPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-chloro-, 2-oxoethyl ester is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the carboxyl group is esterified with a 2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, 2-oxoethyl ester typically involves the esterification of 4-chlorobenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, 2-oxoethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the para position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

    Oxidation: 4-chlorobenzoic acid

    Reduction: 4-chloro-2-hydroxyethyl benzoate

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used

Scientific Research Applications

Benzoic acid, 4-chloro-, 2-oxoethyl ester has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

    Industry: The compound is used in the production of polymers and resins, where it acts as a plasticizer or stabilizer.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 2-oxoethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-chlorobenzoic acid, which can then interact with its target. The chlorine atom in the para position enhances the compound’s reactivity and binding affinity, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-chloro-, methyl ester
  • Benzoic acid, 4-chloro-, ethyl ester
  • Benzoic acid, 4-chloro-, propyl ester

Uniqueness

Benzoic acid, 4-chloro-, 2-oxoethyl ester is unique due to the presence of the 2-oxoethyl group, which imparts distinct chemical properties compared to other esters of 4-chlorobenzoic acid. This group enhances the compound’s reactivity and allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

108636-58-4

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

2-oxoethyl 4-chlorobenzoate

InChI

InChI=1S/C9H7ClO3/c10-8-3-1-7(2-4-8)9(12)13-6-5-11/h1-5H,6H2

InChI Key

LSERZXQDUUGPHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.